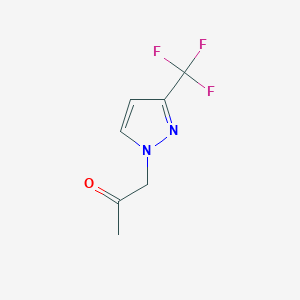

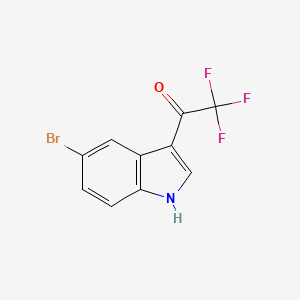

1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

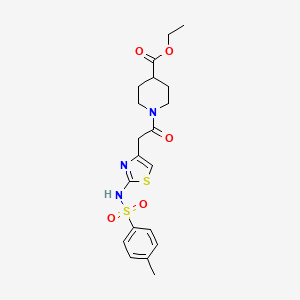

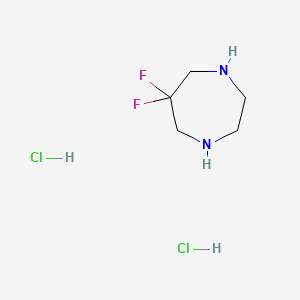

1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C10H8BrNO . It is a solid substance and is used in various chemical reactions due to its unique structure.

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of the bromo group at the 5th position of the indole ring and the trifluoroethanone group attached to the indole ring at the 3rd position makes this compound unique .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, indole derivatives are known to undergo a variety of chemical reactions. These include electrophilic substitution reactions at the C3 position of the indole ring, nucleophilic substitutions, and oxidations .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 238.08 g/mol . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Synthesis and Reactions

Amine-induced Rearrangements : The reaction of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone and its derivatives with primary amines can lead to the production of rearranged amides, which can be further processed to produce β-substituted tryptamines or hydrolyzed to produce substituted indole-3-acetic acids. This process involves a pseudo-Favorskii mechanism (Sanchez & Parcell, 1990).

Formation of Novel Ligands and Metallocene Complexes : Cross-coupling reactions of 2-bromo-1H-indene with derivatives like 1H-pyrrole and 1H-indole are used to obtain novel ligands containing azole fragments. These ligands are utilized to create semisandwich complexes of zirconium and hafnium, which have applications in polymerization catalysis (Lebedev et al., 2009).

Characterization of Organic Compounds : The compound 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole has been characterized for its crystal structure, Hirshfeld surface, and thermal analysis. This research aids in understanding the molecular interactions and stability of such compounds (Barakat et al., 2017).

Chemoenzymatic Synthesis : In the pursuit of synthesizing an Odanacatib precursor, a process involving the chemical synthesis of 1‐aryl‐2,2,2‐trifluoroethanones and their bioreduction using stereocomplementary alcohol dehydrogenases has been studied. This is significant for developing stereoselective routes towards specific medicinal compounds (González-Martínez, Gotor & Gotor‐Fernández, 2019).

Antimicrobial Activity : N-(4-Chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives synthesized from 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone have shown significant antibacterial and antifungal activities. This highlights the potential for developing new antimicrobial agents (Sujatha, Shilpa & Gani, 2019).

Synthesis of Fluorine Compounds : A method involving the unusual Grignard reaction of halothane with ketones has been utilized for the synthesis of fluorine compounds, demonstrating the versatility of halogenated ketones in organic synthesis (Takagi et al., 1992).

Antibacterial and Antifungal Activities of Difluoromethylated Compounds : The strategic synthesis of difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones has shown good yields and noteworthy antibacterial and antifungal properties (Chundawat et al., 2016).

Synthesis of Indoles and Indolines : The intramolecular [4 + 2] cycloaddition of ynamides and conjugated enynes leads to the synthesis of substituted indolines and indoles, important in pharmaceutical chemistry (Dunetz & Danheiser, 2005).

Safety and Hazards

Zukünftige Richtungen

Indole derivatives, including 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone, have immense potential in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on exploring the therapeutic potential of this compound and its derivatives, as well as optimizing its synthesis for large-scale production.

Eigenschaften

IUPAC Name |

1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-5-1-2-8-6(3-5)7(4-15-8)9(16)10(12,13)14/h1-4,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBUKNJLDXQMFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2665785.png)

![N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2665791.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2665793.png)

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2665795.png)

![1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2665799.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-propylpentanamide](/img/structure/B2665800.png)